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Abstract

NITDOO08 is a potent adenosine nucleoside analog demonstrating broad-spectrum antiviral
activity against a range of RNA viruses, most notably flaviviruses such as Dengue, Zika, West
Nile, and Hepatitis C viruses. Its mechanism of action centers on the inhibition of the viral RNA-
dependent RNA polymerase (RdRp), a critical enzyme for viral replication. By acting as a chain
terminator, NITDOOS8 effectively halts the synthesis of viral RNA. Despite its promising in vitro
and in vivo efficacy, preclinical toxicity findings have impeded its progression to human trials.
This guide provides a comprehensive overview of the chemical structure, mechanism of action,
antiviral activity, and relevant experimental protocols for NITD0OO08, serving as a valuable
resource for researchers in the field of antiviral drug discovery and development.

Chemical Structure and Properties

NITDO008, with the IUPAC name (2R,3R,4R,5R)-2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-
ethynyl-5-(hydroxymethyl)oxolane-3,4-diol, is a synthetic nucleoside analog.[1][2] Its chemical
and physical properties are summarized in the table below.
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Property Value

Chemical Formula C13H14N4O4[1]

Molecular Weight 290.28 g/mol [1]

CAS Number 1044589-82-3[1]

SMILES C#C[C@]1(--INVALID-LINK--
CO">C@@HO)0[2]

Appearance Solid powder[1]

Solubility Soluble in DMSOJ[1]

Mechanism of Action: Targeting Viral RNA-
Dependent RNA Polymerase

NITDOO8 exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase
(RdRp), an essential enzyme for the replication of many RNA viruses.[3] As an adenosine
analog, NITD0O08 is metabolized within the host cell to its active triphosphate form. This
triphosphate analog then competes with the natural adenosine triphosphate (ATP) for
incorporation into the nascent viral RNA chain by the RdRp. Once incorporated, the modified
structure of NITDOO8 prevents the addition of the next nucleotide, leading to premature
termination of the RNA chain and thereby inhibiting viral replication.[3]
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Figure 1: Mechanism of action of NITDOOS.

In Vitro Antiviral Activity

NITDO08 has demonstrated potent and broad-spectrum antiviral activity against a variety of
RNA viruses in cell culture models. The following tables summarize the reported 50% effective
concentration (ECso) and 50% cytotoxic concentration (CCso) values.

Table 1: Antiviral Activity against Flaviviruses
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Virus Cell Line ECso (M) CCso (UM) Reference
Dengue Virus
Serotype 2 Vero 0.64 >50 [4]
(DENV-2)
Dengue Virus
Serotype 1 Vero 18 >50 [5]
(DENV-1)
Dengue Virus
Serotype 3 Vero 4.6 >50 [5]
(DENV-3)
Dengue Virus
Serotype 4 Vero 15 >50 [5]
(DENV-4)
Zika Virus (ZIKV)  Vero 0.137-0.241 >100 [6]
West Nile Virus Not specified,
Vero o >50 [4]
(WNV) potent inhibition
Yellow Fever Not specified,
] Vero o >50 [4]
Virus (YFV) potent inhibition
Hepatitis C Virus ]
Huh-7 (replicon) 0.11 >50 [4]
(HCV)
Tick-borne
Encephalitis A549 0.61-3.31 >100 [7]
Virus (TBEV)
Kyasanur Forest
Disease Virus A549 0.61-3.31 >100 [7]
(KFDV)
Omsk
Hemorrhagic
_ Ab549 0.61-3.31 >100 [7]
Fever Virus
(OHFV)
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Table 2: Antiviral Activity against Other RNA Viruses

Virus Cell Line ECso (M) CCso (pM) Reference
Murine Norovirus
RAW264.7 0.91 15.7 [1]
(MNV)
Feline Calicivirus
CRFK 0.94 >120 [1]
(FCV)
Norwalk Virus
HG23 0.21 >120 [1]

(Replicon)

In Vivo Efficacy and Toxicology

In vivo studies in mouse models have corroborated the antiviral potential of NITDO08. However,
toxicity observed in preclinical animal studies has been a major hurdle for its clinical

development.

Table 3: In Vivo Efficacy of NITD0O08
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Virus

Animal Model

Dosing
Regimen

Key Findings

Reference

Dengue Virus

>10 mg/kg, twice

Complete

protection from

Serotype 2 AG129 Mice ) ) [5]
daily lethality, reduced
(DENV-2) o
viremia
Dengue Virus ) 100% survival
) 20 mg/kg, twice )
Serotype 3 AG129 Mice dail vs. 17% in [5]
ai
(DENV-3) Y vehicle control
50% protection
from death,
Zika Virus (ZIKV)  A129 Mice 50 mg/kg significant [6]

reduction in peak

viremia

West Nile Virus
(WNV)

C57BL/6 Mice

10 and 25 mg/kg,
days 1-6 post-
infection

Complete
protection from
clinical
symptoms and
death

(8]

Toxicology Summary: While a No Observed Adverse Effect Level (NOAEL) was established in

rats at 50 mg/kg/day for one week, toxicity was observed in both rats and dogs with two weeks

of daily administration.[2] Adverse effects included weight loss, decreased motor activity, and

gastrointestinal issues in dogs, and corneal opacities and blood abnormalities in rats.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of

research findings. Below are representative protocols for assays commonly used to evaluate

NITDOO08.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of NITDOOS that is toxic to host cells.
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Materials:

e Cell line of interest (e.g., Vero, Huh-7)
o Complete growth medium

o 96-well cell culture plates

e NITDO0O08 stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)
e Microplate reader
Procedure:

o Seed cells in a 96-well plate at a density of 1 x 10 cells/well and incubate overnight at 37°C
with 5% COs.

» Prepare serial dilutions of NITDO08 in complete growth medium. The final DMSO
concentration should be kept below 0.5%.

e Remove the old medium from the cells and add 100 uL of the diluted NITD0O08 solutions to
the respective wells. Include wells with medium and DMSO as a vehicle control and wells
with only medium as a cell control.

 Incubate the plate for 48 hours at 37°C with 5% CO..
e Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o After incubation, add 100 pL of solubilization buffer to each well and mix thoroughly to
dissolve the formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.
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o Calculate the percentage of cell viability relative to the vehicle control and determine the
CCso value using a dose-response curve.

Plaque Reduction Assay

This assay is used to determine the antiviral efficacy of NITD008 by quantifying the reduction in
viral plagques.

Materials:

e Susceptible cell line (e.g., Vero)

 Virus stock of known titer

o 6-well or 12-well cell culture plates

e Infection medium (e.g., DMEM with 2% FBS)

» NITDOO08 stock solution

e Overlay medium (e.g., growth medium containing 1% methylcellulose or agarose)
o Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:

e Seed cells in 6-well plates and grow until they form a confluent monolayer.
o Prepare serial dilutions of the virus in infection medium.

o Aspirate the growth medium from the cells and infect the monolayer with 200 uL of each
virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

o During the incubation, prepare the overlay medium containing various concentrations of
NITDOOS.

» After the 1-hour adsorption period, remove the virus inoculum and gently wash the cells with
PBS.
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Add 2 mL of the overlay medium with the respective NITD0O08 concentrations to each well.
Include a virus control well with no compound.

Incubate the plates at 37°C with 5% CO: for a period sufficient for plaque formation (typically
3-7 days, depending on the virus).

After incubation, fix the cells with 4% formaldehyde for 30 minutes.
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
Gently wash the plates with water and allow them to dry.

Count the number of plagues in each well. The ECso is the concentration of NITDOO8 that
reduces the number of plaques by 50% compared to the virus control.
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Figure 2: Workflow for a plaque reduction assay.
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In Vivo Efficacy Study in AG129 Mice

This protocol outlines a general procedure for testing the in vivo efficacy of NITD0O08 against

flaviviruses in the AG129 mouse model (deficient in interferon-a/f3 and -y receptors).

Materials:

AG129 mice (6-8 weeks old)

Virus stock

NITDO0O08 formulation for oral gavage

Vehicle control

Standard animal housing and handling equipment
Blood collection supplies

Tissue collection and processing reagents

Procedure:

Acclimatize AG129 mice to the facility for at least one week before the experiment.

Randomly assign mice to treatment and control groups.

Infect the mice with a lethal dose of the virus via intraperitoneal (i.p.) or intravenous (i.v.)
injection.

Initiate treatment with NITDOO08 (e.g., 10-50 mg/kg) or vehicle control at a specified time
point post-infection (e.g., 1 hour). Administer the treatment twice daily by oral gavage for a
defined period (e.g., 5-7 days).

Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and
mortality for at least 21 days.

Collect blood samples at various time points (e.g., days 2, 4, 6 post-infection) to determine
viremia levels by plaque assay or gRT-PCR.
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o At the end of the study or upon euthanasia, collect tissues (e.g., spleen, liver, brain) to
determine viral load.

e Analyze the data for survival rates, changes in body weight, and viral titers in blood and
tissues.

Conclusion

NITDOO08 is a well-characterized adenosine analog with potent, broad-spectrum antiviral
activity, particularly against flaviviruses. Its mechanism as a viral RdRp inhibitor is well-
established. While preclinical toxicity has halted its clinical development, NITDO0O8 remains an
invaluable research tool and a lead compound for the development of safer and more effective
nucleoside analog inhibitors for the treatment of viral diseases. The data and protocols
presented in this guide are intended to support ongoing research efforts in this critical area of
infectious disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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